Cas no 151254-40-9 (5-Ethylbenzo[d]oxazol-2(3H)-one)
5-Ethylbenzo[d]oxazol-2(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Ethylbenzo[d]oxazol-2(3H)-one
- 5-ethyl-1,3-benzoxazol-2(3H)-one
- 5-ethyl-2(3H)-Benzoxazolone
- 5-ethyl-3H-1,3-benzoxazol-2-one
- SCHEMBL7903542
- DB-063885
- AKOS011655299
- 5-ethyl -2-benzoxazolinone
- 5-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
- DTXSID00599505
- 151254-40-9
- BGA25440
- 2(3H)-Benzoxazolone, 5-ethyl-
- WZIUGDMSWHGYBO-UHFFFAOYSA-N
-
- Inchi: 1S/C9H9NO2/c1-2-6-3-4-8-7(5-6)10-9(11)12-8/h3-5H,2H2,1H3,(H,10,11)
- InChI Key: WZIUGDMSWHGYBO-UHFFFAOYSA-N
- SMILES: O1C(NC2=C1C=CC(=C2)CC)=O
Computed Properties
- Exact Mass: 163.06337
- Monoisotopic Mass: 163.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33
5-Ethylbenzo[d]oxazol-2(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155869-1g |
5-ethylbenzo[d]oxazol-2(3H)-one |
151254-40-9 | 95% | 1g |
$408 | 2021-06-08 | |
| Chemenu | CM155869-1g |
5-ethylbenzo[d]oxazol-2(3H)-one |
151254-40-9 | 95% | 1g |
$*** | 2023-03-31 | |
| Alichem | A081001646-1g |
5-Ethyl-2-hydroxybenzo[d]oxazole |
151254-40-9 | 98% | 1g |
$6,623.26 | 2022-04-02 | |
| Alichem | A081001646-10g |
5-Ethyl-2-hydroxybenzo[d]oxazole |
151254-40-9 | 98% | 10g |
$61,734.28 | 2022-04-02 | |
| A2B Chem LLC | AA76535-1g |
2(3H)-Benzoxazolone, 5-ethyl- |
151254-40-9 | 97% | 1g |
$527.00 | 2024-04-20 | |
| A2B Chem LLC | AA76535-5g |
2(3H)-Benzoxazolone, 5-ethyl- |
151254-40-9 | 97% | 5g |
$1540.00 | 2024-04-20 |
5-Ethylbenzo[d]oxazol-2(3H)-one Related Literature
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 5-Ethylbenzo[d]oxazol-2(3H)-one
Introduction to 5-Ethylbenzo[d]oxazol-2(3H)-one (CAS No. 151254-40-9)
5-Ethylbenzo[d]oxazol-2(3H)-one, with the chemical identifier CAS No. 151254-40-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodioxole class, a structural motif known for its broad spectrum of biological activities. The presence of an ethyl substituent at the benzo ring and the oxazolone moiety at the 2(3H) position imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery.
The synthesis of 5-Ethylbenzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the oxazolone ring is a critical step, often achieved through cyclization reactions involving activated methylene compounds and carbonyl sources. The ethyl group can be introduced via alkylation reactions, which can be selectively performed at specific positions on the benzo ring to achieve the desired regioisomerism. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, making this compound more accessible for further exploration.
In recent years, 5-Ethylbenzo[d]oxazol-2(3H)-one has been studied for its potential pharmacological properties. The benzodioxole core is a well-known pharmacophore in medicinal chemistry, exhibiting activities such as anti-inflammatory, antimicrobial, and anticonvulsant effects. The oxazolone functional group further enhances its biological relevance by contributing to hydrogen bonding interactions and influencing molecular flexibility. This combination of structural features makes 5-Ethylbenzo[d]oxazol-2(3H)-one a promising candidate for developing novel therapeutic agents.
One of the most intriguing aspects of 5-Ethylbenzo[d]oxazol-2(3H)-one is its potential role in modulating neurological pathways. Preliminary studies have suggested that this compound may interact with central nervous system receptors, leading to effects on mood regulation and cognitive function. Specifically, it has been hypothesized that 5-Ethylbenzo[d]oxazol-2(3H)-one could influence serotonergic and dopaminergic systems, which are implicated in conditions such as depression and anxiety. While these findings are still in the early stages of investigation, they highlight the compound's potential as a lead molecule for further pharmacological development.
The chemical properties of 5-Ethylbenzo[d]oxazol-2(3H)-one, including its solubility profile and stability under various conditions, also play a crucial role in its pharmaceutical applicability. Solubility studies have indicated that this compound exhibits moderate solubility in polar organic solvents but limited solubility in water. This characteristic may influence its formulation as an oral or topical drug delivery system. Additionally, stability studies have shown that 5-Ethylbenzo[d]oxazol-2(3H)-one remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions, necessitating careful handling during synthesis and formulation.
From a computational chemistry perspective, 5-Ethylbenzo[d]oxazol-2(3H)-one has been subjected to molecular modeling studies to understand its binding interactions with biological targets. These studies have provided insights into how the compound interacts with enzymes and receptors at an atomic level. For instance, docking simulations have revealed that 5-Ethylbenzo[d]oxazol-2(3H)-one can bind effectively to certain enzyme active sites due to its rigid heterocyclic structure and functional groups capable of forming hydrogen bonds or hydrophobic interactions. Such detailed mechanistic understanding is crucial for optimizing its pharmacological activity and minimizing potential side effects.
The toxicological profile of 5-Ethylbenzo[d]oxazol-2(3H)-one is another area of active research. In vitro toxicity assays have been conducted to assess its potential effects on various cell lines commonly used in drug safety testing. Preliminary results suggest that while 5-Ethylbenzo[d]oxazol-2(3H)-one exhibits low toxicity at therapeutic concentrations, higher doses may lead to cellular stress or apoptosis. These findings underscore the importance of dose-dependent studies and long-term toxicity assessments before moving into clinical trials.
Future directions in the research of 5-Ethylbenzo[d]oxazol-2(3H)-one include exploring its derivatives to enhance potency and selectivity. By modifying substituents on the benzodioxole ring or introducing additional functional groups at strategic positions, chemists aim to develop analogs with improved pharmacokinetic profiles or novel mechanisms of action. Additionally, investigating the compound's interactions with other biological targets may uncover additional therapeutic applications beyond those currently being explored.
In conclusion,5-Ethylbenzo[d]oxazol-2(3H)-one (CAS No. 151254-40-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for drug discovery, while preliminary studies highlight its promise in modulating neurological pathways and other biological systems. As research continues to unfold new insights into its chemical properties and biological activities,5-Ethylbenzo[d]oxazol-2(3H)-one is poised to play an important role in the development of future therapeutic agents.
151254-40-9 (5-Ethylbenzo[d]oxazol-2(3H)-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)